molecular formula C30H35N3O2 B2925600 2-{[1,1'-biphenyl]-4-yl}-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide CAS No. 921895-97-8

2-{[1,1'-biphenyl]-4-yl}-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B2925600
CAS No.: 921895-97-8
M. Wt: 469.629
InChI Key: UPZAXRWJYKJYFK-UHFFFAOYSA-N
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Description

2-{[1,1'-Biphenyl]-4-yl}-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide is a structurally complex acetamide derivative featuring a biphenyl core, a 1-methyl-1,2,3,4-tetrahydroquinoline (THQ) moiety, and a morpholine group. While direct bioactivity data for this compound are unavailable in the provided evidence, its structural analogs have demonstrated diverse applications, including kinase inhibition and anticancer activity .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O2/c1-32-15-5-8-26-21-27(13-14-28(26)32)29(33-16-18-35-19-17-33)22-31-30(34)20-23-9-11-25(12-10-23)24-6-3-2-4-7-24/h2-4,6-7,9-14,21,29H,5,8,15-20,22H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZAXRWJYKJYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1,1'-biphenyl]-4-yl}-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide represents a complex molecular structure with potential pharmacological applications. Understanding its biological activity is crucial for determining its therapeutic potential in various medical conditions. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Biphenyl moiety : This aromatic system contributes to the hydrophobic characteristics and potential interactions with biological membranes.
  • Tetrahydroquinoline : Known for its role in various pharmacological activities, this structure may influence the compound's neuroactive properties.
  • Morpholine group : This heterocyclic amine can enhance solubility and bioavailability.

Structural Formula

C24H30N2O\text{C}_{24}\text{H}_{30}\text{N}_2\text{O}

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Neurotransmitter Modulation : The tetrahydroquinoline structure suggests potential interaction with neurotransmitter systems, particularly in modulating nitric oxide synthase (NOS) activity, which is implicated in neurological disorders .
  • Antioxidant Properties : Compounds containing biphenyl and morpholine groups have been associated with antioxidant activities, potentially protecting against oxidative stress in cellular environments .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial properties, indicating that this compound may also possess such activity .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. For instance:

  • Inhibition of Nitric Oxide Synthase (nNOS) : A study demonstrated that certain tetrahydroquinoline derivatives effectively inhibited nNOS, highlighting their potential in treating neurodegenerative diseases associated with excessive NO production .

Table 1: Inhibitory Potency of Related Compounds on nNOS

Compound IDStructure TypeIC50 (μM)Selectivity (nNOS/eNOS)
26Tetrahydroquinoline0.586-fold
31Tetrahydroquinoline3.36Less selective
51Tetrahydroquinoline0.093>1000-fold

Case Studies

  • Neurodegenerative Disorders : A case study involving a series of tetrahydroquinoline analogs showed significant promise in reducing neuroinflammation and improving cognitive functions in animal models of Alzheimer's disease. The compounds demonstrated a marked reduction in nNOS levels and subsequent neuroprotective effects .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of similar biphenyl-containing compounds against various pathogens. Results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL against tested strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Molecular Formula Key Substituents Notable Properties Reference
Target Compound C₂₉H₃₁N₃O₂ Biphenyl, 1-methyl-THQ, morpholinylethyl Hypothetical: Enhanced lipophilicity (biphenyl), solubility (morpholine), CNS activity (THQ)
2-((1-(2-morpholinoethyl)-2-oxo-hexahydroquinazolin-4-yl)thio)-N-(3-CF₃-phenyl)acetamide C₂₃H₂₆F₃N₅O₂S Quinazolinyl, trifluoromethylphenyl, morpholinylethyl Potential kinase inhibition (quinazoline core); improved metabolic stability (CF₃ group)
N-(4-Bromophenyl)acetamide derivatives C₈H₈BrNO Bromophenyl Structural rigidity (Br substituent); altered bond lengths in acetamide region
N-(2-methyl-THQ-4-yl)-N-phenylacetamide C₁₈H₂₀N₂O Phenyl, 2-methyl-THQ CNS-targeted activity (THQ moiety); moderate solubility

Key Structural and Functional Insights

Biphenyl vs. However, the trifluoromethyl group in may confer metabolic stability and electron-withdrawing effects, which are absent in the target compound.

Morpholine vs. Halogen Substituents

  • The morpholinylethyl chain in the target compound and improves solubility, whereas bromine in introduces steric bulk and structural rigidity. Bromine’s electron-withdrawing nature may also influence electronic properties, as seen in bond-length variations (e.g., C–Br: 1.8907 Å vs. 1.91 Å in analogs) .

Tetrahydroquinoline (THQ) Variations The 1-methyl-THQ in the target compound differs from the 2-methyl-THQ in . Substitution patterns on THQ impact receptor binding; 1-methyl groups may alter conformational flexibility compared to 2-methyl analogs .

Computational and Pharmacological Comparisons

  • DFT Studies : Compounds like those in highlight the role of electron density distribution in reactivity. The biphenyl group in the target compound may exhibit a larger conjugated π-system compared to phenyl or bromophenyl analogs, affecting HOMO-LUMO gaps and dipole moments.

Contradictions and Limitations

  • The lack of direct bioactivity data for the target compound necessitates caution in extrapolating results from analogs.

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